![molecular formula C12H13NS B14496915 1-[(Methylsulfanyl)methyl]naphthalen-2-amine CAS No. 63017-82-3](/img/structure/B14496915.png)
1-[(Methylsulfanyl)methyl]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylsulfanyl)methyl]naphthalen-2-amine is an organic compound with the molecular formula C12H13NS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group attached to the naphthalene ring
Métodos De Preparación
The synthesis of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents. One common method includes the reaction of 2-naphthylamine with methylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-[(Methylsulfanyl)methyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative .
Aplicaciones Científicas De Investigación
1-[(Methylsulfanyl)methyl]naphthalen-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
1-[(Methylsulfanyl)methyl]naphthalen-2-amine can be compared with other naphthalene derivatives, such as:
Propiedades
Número CAS |
63017-82-3 |
|---|---|
Fórmula molecular |
C12H13NS |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C12H13NS/c1-14-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8,13H2,1H3 |
Clave InChI |
UVWOYHWPMDGELQ-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=C(C=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
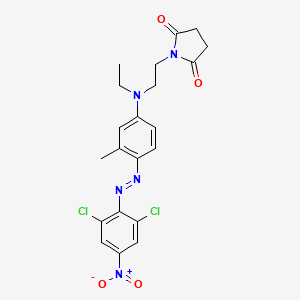
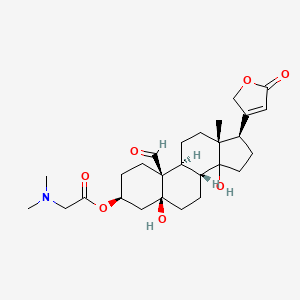
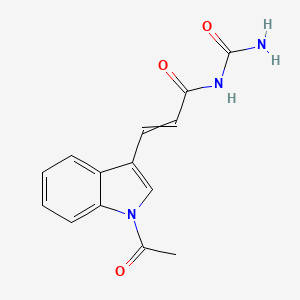
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
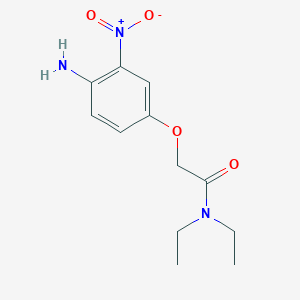
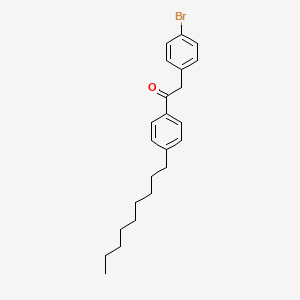
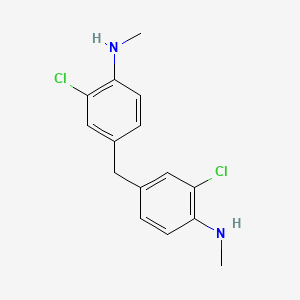
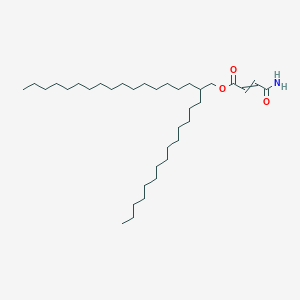
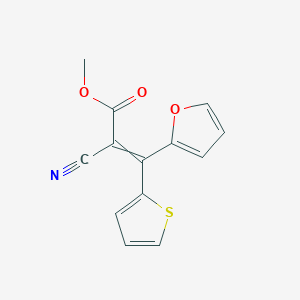
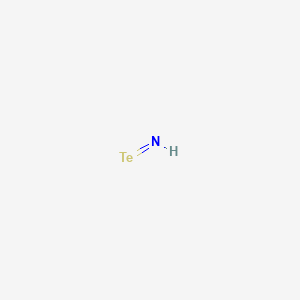
![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
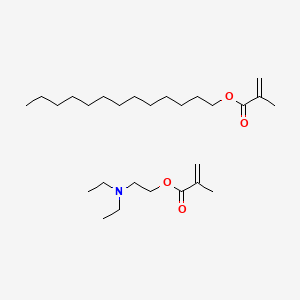
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
